molecular formula C28H31NO4S B613626 (S)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid CAS No. 201419-16-1

(S)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid

Cat. No. B613626
M. Wt: 477.62
InChI Key: YBAYCOKLWMVUSV-DEOSSOPVSA-N
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Description

The compound contains a tert-butoxycarbonyl (Boc) group, an amino group, and a tritylthio group attached to a butanoic acid backbone. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . The tritylthio group could potentially be used for protection of thiols or as a leaving group in certain reactions.


Molecular Structure Analysis

The compound has a chiral center at the 2-position of the butanoic acid backbone, which is indicated by the (S)- prefix in the name. This means that it exists in two enantiomeric forms that are mirror images of each other .


Chemical Reactions Analysis

The Boc group can be selectively removed under acidic conditions without affecting other functional groups . The tritylthio group could potentially be used for thiol protection or as a leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the Boc group could potentially increase its steric bulk and affect its solubility .

Scientific Research Applications

Synthesis of Collagen Cross-links

Adamczyk, Johnson, and Reddy (1999) detailed an efficient synthesis route for tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a critical intermediate for preparing collagen cross-links such as pyridinoline and deoxypyridinoline. This synthesis is a testament to the compound's significance in biochemistry and pharmaceutical chemistry, demonstrating its role in understanding and potentially manipulating biological structures and processes (Adamczyk et al., 1999).

Preparation of Beta-amino Acid Pharmacophore

Kubryk and Hansen (2006) synthesized (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid via asymmetric hydrogenation, demonstrating the compound's utility in creating pharmacophores, pivotal for drug design and development. This process underscores the compound's importance in synthesizing biologically active molecules with potential therapeutic applications (Kubryk & Hansen, 2006).

Efficient N-tert-Butoxycarbonylation of Amines

Heydari et al. (2007) highlighted the use of H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines, showcasing the chemical's critical role in protecting amine groups during peptide synthesis. This method points to the compound's utility in simplifying and improving the efficiency of synthesizing complex biological molecules (Heydari et al., 2007).

Determination of the Tert-Butyloxycarbonyl Group

Ehrlich-Rogozinski (1974) developed a method for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, facilitating the accurate determination of this protective group. This research underscores the compound's role in analytical chemistry, particularly in the analysis and purification of peptides and amino acids (Ehrlich-Rogozinski, 1974).

Improved Selectivity in Deprotection

Bodanszky and Bodanszky (2009) discussed improving the selectivity of removing the tert-butyloxycarbonyl group, highlighting the compound's significance in the strategic deprotection of functional groups during complex organic syntheses. This research is crucial for the development of synthetic methodologies that require precise control over protecting group strategies (Bodanszky & Bodanszky, 2009).

Future Directions

The utility of this compound would likely depend on its specific reactivity and the context in which it’s used. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAYCOKLWMVUSV-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673983
Record name N-(tert-Butoxycarbonyl)triphenyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid

CAS RN

201419-16-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201419-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)triphenyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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